molecular formula C13H17NO2 B14688448 Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate CAS No. 33213-06-8

Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate

Cat. No.: B14688448
CAS No.: 33213-06-8
M. Wt: 219.28 g/mol
InChI Key: NBRZMLKLXHCZFS-UHFFFAOYSA-N
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Description

Ethyl N-(2,4-dimethyl-8-bicyclo[420]octa-1,3,5-trienyl)carbamate is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of a bicyclo[420]octa-1,3,5-triene core, which is a fused ring system with notable stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate typically involves the reaction of 2,4-dimethylbicyclo[4.2.0]octa-1,3,5-triene with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction efficiency and selectivity. The final product is typically purified through techniques like column chromatography or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄) in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or sodium hydride (NaH).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted carbamates, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bicyclic core and the ethyl carbamate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

33213-06-8

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)14-11-7-10-6-8(2)5-9(3)12(10)11/h5-6,11H,4,7H2,1-3H3,(H,14,15)

InChI Key

NBRZMLKLXHCZFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CC2=CC(=CC(=C12)C)C

Origin of Product

United States

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